molecular formula C13H10ClNO2S B1274322 N-(benzenesulfonyl)benzenecarboximidoyl chloride CAS No. 4513-25-1

N-(benzenesulfonyl)benzenecarboximidoyl chloride

Cat. No. B1274322
CAS RN: 4513-25-1
M. Wt: 279.74 g/mol
InChI Key: FMGSGATZZHTVKD-UHFFFAOYSA-N
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Description

N-(benzenesulfonyl)benzenecarboximidoyl chloride is a chemical compound that is part of the benzenesulfonyl chloride family. These compounds are known for their reactivity and are often used in organic synthesis as intermediates for the introduction of the sulfonyl group into other molecules.

Synthesis Analysis

The synthesis of compounds related to N-(benzenesulfonyl)benzenecarboximidoyl chloride can involve various methods. For instance, benzenesulfonyl chlorides can be generated from o-(trimethylsilyl)phenols using nonafluorobutanesulfonyl fluoride (NfF) through a domino process, which includes nonaflation followed by fluoride ion attack . Additionally, N-(chlorosulfonyl)imidoyl chlorides, which share a functional group with the compound of interest, can react with anilines to produce heterocyclic compounds such as 1,2,4-benzothiadiazine 1,1-dioxides .

Molecular Structure Analysis

The molecular structure of N-(benzenesulfonyl)benzenecarboximidoyl chloride and related compounds can be complex, with the potential for various isomers and configurations. For example, the crystal and molecular structure of a related compound, N2-benzenesulfonyl-N1-(3-nitrophenyl)benzamide, confirmed the addition-elimination mechanism proposed for the reactions of N-aryl-sulfonylbenzimidoyl chlorides with aromatic amines .

Chemical Reactions Analysis

The reactivity of benzenesulfonyl chlorides is influenced by the substituents on the phenyl ring. For example, the hydrolysis of benzenesulfonyl chlorides can follow different mechanisms (SN1, SN2, SN3) depending on the nature of the substituent and the number of water molecules involved . The kinetics and mechanism of hydrolysis of N-(benzenesulfonyl)benzimidoyl chlorides have been studied, revealing that the reaction can proceed via different pathways depending on the pH of the solution .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(benzenesulfonyl)benzenecarboximidoyl chloride would be influenced by its functional groups. Benzenesulfonyl chlorides are typically reactive electrophiles due to the presence of the sulfonyl and chloride groups. They can undergo nucleophilic substitution reactions, as seen in the addition of benzenesulfenyl chloride to dimethylacrylic acid derivatives . The regioselectivity of reactions involving benzenesulfonyl chlorides can be controlled, as demonstrated by the palladium-catalyzed arylation of benzofurans using benzenesulfonyl chlorides .

Scientific Research Applications

Kinetics and Hydrolysis Mechanism

  • Hydrolysis Kinetics: N-(benzenesulfonyl)benzenecarboximidoyl chloride demonstrates varying hydrolysis rates influenced by pH levels. At a pH below 7.00, the hydrolysis mechanism changes, indicating different reaction pathways in acidic and basic conditions (Kim & Kwon, 1989).

Chemical Reactions and Mechanisms

  • SN1-SN2 Mechanistic Changes: The compound plays a role in illustrating mechanistic changes between SN1 and SN2 pathways in chemical reactions, particularly highlighted in the hydrolysis of benzenesulfonyl chlorides (Yamabe et al., 2014).
  • Friedel-Crafts Sulfonylation: N-(benzenesulfonyl)benzenecarboximidoyl chloride is utilized in Friedel-Crafts sulfonylation reactions, demonstrating enhanced reactivity and yielding high product conversion under ambient conditions (Nara et al., 2001).
  • Palladium-Catalysed Arylations: This compound has been used in palladium-catalysed coupling reactions with thiophene derivatives, facilitating regioselective access to β-arylated thiophenes (Yuan & Doucet, 2014).

Material Science and Synthesis

  • Magnetic ROMP-Derived Reagents: It has been developed as a high-load, recyclable magnetic ROMP-derived reagent, showing utility in the methylation/alkylation of various carboxylic acids (Faisal et al., 2017).

properties

IUPAC Name

N-(benzenesulfonyl)benzenecarboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2S/c14-13(11-7-3-1-4-8-11)15-18(16,17)12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMGSGATZZHTVKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10397211
Record name N-(Benzenesulfonyl)benzenecarboximidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzenesulfonyl)benzenecarboximidoyl chloride

CAS RN

4513-25-1
Record name N-(Benzenesulfonyl)benzenecarboximidoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10397211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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